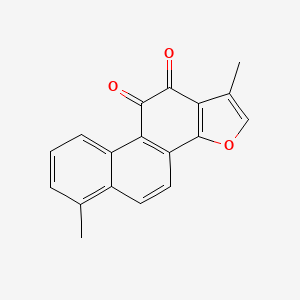

Tanshinone I

Description

Properties

IUPAC Name |

1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972247 | |

| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-73-0 | |

| Record name | Tanshinone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANSHINONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tanshinone I: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I is a lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza (Danshen), a herb widely used in Traditional Chinese Medicine.[1][2] In recent years, this compound has garnered significant attention for its potent anti-cancer activities across a wide spectrum of malignancies, including breast, ovarian, osteosarcoma, lung, and colorectal cancers.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the intrinsic mitochondrial pathway.

-

Regulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.

-

Activation of Caspase Cascade: The release of cytochrome c initiates a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis.

Induction of Cell Cycle Arrest

This compound impedes cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. The specific phase of arrest can be cell-type dependent.

-

In estrogen receptor-positive MCF-7 breast cancer cells, this compound induces G0/G1 phase arrest.

-

In estrogen receptor-negative MDA-MB-231 and MDA-MB-453 breast cancer cells, it causes S and G2/M phase arrest.

-

This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin D, Cyclin B, and CDK4, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are fundamentally linked to its ability to interfere with critical intracellular signaling networks that promote tumorigenesis.

a) PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to effectively inhibit this pathway in various cancers, including breast and ovarian cancer.

-

It reduces the phosphorylation and activation of key components, including PI3K, Akt, and mTOR.

-

Inhibition of this survival pathway enhances apoptosis and induces autophagy, a cellular degradation process that can promote cell death in certain contexts. The inactivation of the PI3K/Akt/mTOR pathway is a key mechanism by which this compound suppresses cell proliferation and tumor growth.

b) JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation, survival, and angiogenesis. This compound is a potent inhibitor of this pathway.

-

It reduces the phosphorylation of STAT3 at Tyr705 (p-705-Stat3), which is critical for its activation.

-

By abolishing IL-6-mediated activation of JAK/STAT3 signaling, this compound suppresses the expression of downstream target genes like Bcl-2, thereby promoting apoptosis and inhibiting tumor growth and metastasis. This mechanism is particularly relevant in osteosarcoma.

c) MAPK Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the JNK and ERK signaling cascades, in a context-dependent manner. In chronic myeloid leukemia (K562) cells, this compound has been shown to activate the pro-apoptotic JNK pathway while downregulating the pro-survival ERK pathway.

Role of Reactive Oxygen Species (ROS)

This compound can induce the accumulation of intracellular Reactive Oxygen Species (ROS). While ROS can promote cancer at low levels, excessive ROS leads to oxidative stress, causing damage to cellular components and triggering cell death.

-

In hepatocellular carcinoma cells, this compound-induced ROS accumulation leads to endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways.

-

This ROS-mediated ER stress is a significant contributor to the apoptotic effects of this compound in liver cancer cells.

Inhibition of Metastasis and Angiogenesis

This compound exhibits potent anti-metastatic and anti-angiogenic properties.

-

Metastasis: It inhibits the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for degrading the extracellular matrix.

-

Angiogenesis: this compound inhibits tumor angiogenesis (the formation of new blood vessels) by reducing the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) from tumor cells under hypoxic conditions. This effect is linked to its inhibition of STAT3 signaling.

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Osteosarcoma | U2OS | ~1.0 - 1.5 | Not Specified | |

| Osteosarcoma | MOS-J | ~1.0 - 1.5 | Not Specified | |

| Chronic Myeloid Leukemia | K562 | 29.62 | 24 | |

| Chronic Myeloid Leukemia | K562 | 8.81 | 48 | |

| Breast Cancer | MCF-7 | 3.3 | Not Specified | |

| Breast Cancer | MDA-MB-231 | 6.5 | Not Specified | |

| Lung Cancer | A549 | 17.9 | Not Specified |

Key Experimental Methodologies

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Analysis of Protein Expression (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis and signaling pathways.

-

Sample Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein lysates and separate them by size on an SDS-polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Grow and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Conclusion

This compound is a potent natural compound that combats cancer through a sophisticated and interconnected network of molecular mechanisms. Its ability to simultaneously induce apoptosis, trigger cell cycle arrest, and inhibit crucial pro-survival and pro-metastatic signaling pathways—including PI3K/Akt/mTOR and JAK/STAT3—underscores its potential as a promising candidate for cancer therapy. Furthermore, its capacity to modulate the tumor microenvironment by inhibiting angiogenesis and increasing oxidative stress adds to its multifaceted anti-neoplastic profile. The comprehensive data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Tanshinone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular note for the development of novel therapeutics targeting inflammation-driven pathologies. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory mediators, downregulating key inflammatory signaling pathways, and activating cellular antioxidant responses. In vitro studies have demonstrated its efficacy in various cell models, most notably in lipopolysaccharide (LPS)-stimulated macrophages and interleukin-1β (IL-1β)-induced chondrocytes.

Key mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Enzymes: The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of NO and PGE2, respectively.

-

Regulation of Signaling Pathways: this compound modulates several critical intracellular signaling cascades implicated in the inflammatory response, including the nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and NLRP3 inflammasome pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers, as reported in in vitro studies.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / IC50 | Reference |

| PGE2 | RAW 264.7 macrophages | LPS | IC50 = 38 µM | 50% | [1] |

| sPLA2 (type IIA) | Human recombinant | - | IC50 = 11 µM | 50% | [1] |

| cPLA2 | Rabbit recombinant | - | IC50 = 82 µM | 50% | [1] |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Treatment | This compound Concentration | Observation | Reference |

| CHON-001 | - | 20 µM | No obvious cytotoxic effect | [2][3] |

| CHON-001 | IL-1β-induced | 20 µM | Markedly reversed cytotoxicity | |

| CHON-001 | IL-1β-induced | 20 µM | Significantly inhibited apoptosis |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the literature to assess the in vitro anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

CHON-001 (human chondrocyte cell line)

-

Bone Marrow-Derived Macrophages (BMDMs)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation of Inflammation:

-

LPS-induced macrophage inflammation: RAW 264.7 cells or BMDMs are stimulated with lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

IL-1β-induced chondrocyte inflammation: CHON-001 cells are treated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL for up to 72 hours to mimic an osteoarthritic inflammatory condition in vitro.

-

-

This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations. Cells are often pre-treated with this compound for a period of 1 to 24 hours before the addition of the inflammatory stimulus.

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay:

-

After treatment, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is read at 540 nm using a microplate reader, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Assays:

-

The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength (typically 450 nm), and concentrations are calculated based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the protein expression levels of key inflammatory markers such as iNOS, COX-2, and components of signaling pathways (e.g., p-NF-κB, Nrf2).

-

Protocol:

-

Cell Lysis: Treated cells are washed with cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control like β-actin or GAPDH.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene.

-

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through its interaction with several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. This compound has been identified as a potent activator of the Nrf2 pathway, thereby enhancing the cellular antioxidant defense and mitigating inflammation-induced oxidative stress.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to specifically suppress NLRP3 inflammasome activation by disrupting the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the in vitro anti-inflammatory properties of this compound.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, including NF-κB, Nrf2, and the NLRP3 inflammasome. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of inflammatory conditions. Its multifaceted mechanism of action makes it a compelling candidate for further preclinical and clinical investigation. This technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel anti-inflammatory agents.

References

- 1. Effects of this compound isolated from Salvia miltiorrhiza bunge on arachidonic acid metabolism and in vivo inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits IL-1β-Induced Apoptosis, Inflammation And Extracellular Matrix Degradation In Chondrocytes CHON-001 Cells And Attenuates Murine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

Tanshinone I: A Technical Guide to its Antioxidant Potential in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Tanshinone I, a primary bioactive component isolated from the medicinal herb Salvia miltiorrhiza (Danshen), and its role as a potent antioxidant agent in various cellular systems. This compound has demonstrated significant cytoprotective effects against oxidative stress, positioning it as a promising candidate for therapeutic development.[1][2][3] This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Mechanism of Action: Nrf2 Pathway Activation

This compound exerts its primary antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein-1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released.

This compound is a potent, Keap1-C151-dependent Nrf2 activator that stabilizes Nrf2 by preventing its ubiquitination and subsequent degradation. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. Studies also indicate that the Akt signaling pathway can positively regulate Nrf2 activation in response to this compound.

Quantitative Data on Antioxidant Effects

The following table summarizes the quantitative and semi-quantitative effects of this compound on key markers of oxidative stress in various cell models. The data consistently show a dose-dependent protective effect.

| Cell Line | Oxidative Stress Inducer | This compound Conc. (µM) | Effect on ROS Levels | Effect on MDA Levels | Effect on SOD Activity | Effect on Antioxidant Protein Expression | Reference |

| H9c2 Cardiomyocytes | t-BHP (150 µM) | 0.25, 0.5, 1 | Dose-dependent decrease | Not Reported | Not Reported | Increased p-Akt, Nrf2, HO-1, NQO-1 | |

| H9c2 Cardiomyocytes | TBHP (200 µM) | 0.625, 1.25, 2.5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Increased Nrf2 nuclear translocation | |

| Human Bronchial Epithelial (HBE) Cells | Arsenic (III) | 5 | Not Reported | Not Reported | Not Reported | Upregulated Nrf2, NQO1, GCLM | |

| SH-SY5Y Neuroblastoma Cells | 6-OHDA (100 µM) | 1, 2.5, 5 | Dose-dependent decrease | Not Reported | Not Reported | Increased Nrf2, HO-1, GCLC, GCLM | |

| HT-1080 Fibrosarcoma Cells | Erastin (10 µM) | 0.03 (EC50) | Not Reported | Not Reported | Not Reported | Potently inhibits ferroptosis |

Note: "t-BHP" and "TBHP" refer to tert-butyl hydroperoxide. "6-OHDA" is 6-hydroxydopamine. "EC50" is the half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in a cellular context.

-

Cell Lines: H9c2 rat cardiomyocytes or SH-SY5Y human neuroblastoma cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed cells into appropriate plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.5 µM to 5 µM) for a specified duration, typically 2 to 24 hours.

-

Introduce the oxidative stress inducer. Common inducers include:

-

tert-butyl hydroperoxide (TBHP): 150-200 µM for 1-6 hours to induce general oxidative damage.

-

6-hydroxydopamine (6-OHDA): 100 µM for 24 hours to model Parkinson's-related oxidative stress.

-

-

Control groups should include untreated cells, cells treated with only the stress inducer, and cells treated with only this compound.

-

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: Non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Following the treatment protocol, wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 1 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence microscope. The intensity is directly proportional to the level of intracellular ROS.

-

-

Principle: MDA is a major product of lipid peroxidation and serves as a key indicator of oxidative damage to cell membranes. It reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

-

Procedure:

-

After treatment, harvest the cells and lyse them on ice.

-

Centrifuge the lysate to collect the supernatant.

-

Use a commercial MDA assay kit according to the manufacturer's instructions.

-

Typically, the cell lysate is mixed with the TBA reagent and incubated at ~95°C.

-

After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

-

Calculate the MDA concentration based on a standard curve.

-

-

Principle: SOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Its activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions. The SOD activity is quantified by its ability to inhibit this colorimetric reaction.

-

Procedure:

-

Prepare cell lysates as described for the MDA assay.

-

Use a commercial SOD assay kit as per the manufacturer's protocol.

-

The assay involves mixing the cell lysate with the enzyme working solution and the reaction initiation solution in a 96-well plate.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at ~450 nm using a microplate reader. The inhibition rate of the colorimetric reaction is proportional to the SOD activity in the sample.

-

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the antioxidant response, such as Nrf2, HO-1, and NQO-1.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO-1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Conclusion

This compound demonstrates robust antioxidant and cytoprotective properties in a variety of cell models. Its primary mechanism involves the potent activation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The quantitative data consistently show that this compound can effectively reduce levels of ROS and lipid peroxidation while enhancing the activity of protective enzymes like SOD. These characteristics, supported by well-established experimental protocols, underscore the significant potential of this compound as a lead compound for the development of novel therapeutics targeting diseases with an underlying pathology of oxidative stress.

References

- 1. Frontiers | this compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]

- 2. This compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 4. This compound Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

Therapeutic Targets of Tanshinone I: A Technical Guide for Researchers

Introduction

Tanshinone I is a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for the treatment of cardiovascular diseases.[1] Modern pharmacological research has revealed that this compound possesses a broad spectrum of biological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the known therapeutic targets of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Key Therapeutic Targets in Oncology

This compound has demonstrated significant anti-tumor activity across a range of cancer types by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis.[1][3] The primary molecular targets in its anti-cancer mechanism include the STAT3 and PI3K/Akt/mTOR signaling pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The STAT3 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, promoting tumor progression and metastasis. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action:

This compound exerts its inhibitory effect on the STAT3 pathway primarily by reducing the phosphorylation of STAT3 at the Tyr705 residue. This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its downstream target genes, which include key proteins involved in cell survival and proliferation such as Bcl-2 and cyclin D1. Some studies suggest that this compound can also abolish the IL-6-mediated activation of the upstream Janus kinase (JAK), which is responsible for STAT3 phosphorylation.

Signaling Pathway Diagram:

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is frequently hyperactivated in cancer, playing a central role in cell growth, proliferation, and survival. This compound has been demonstrated to effectively suppress this pathway.

Mechanism of Action:

This compound inhibits the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of key components, including PI3K, Akt, and mTOR. This leads to the modulation of downstream effectors that regulate apoptosis and the cell cycle. For instance, the inhibition of this pathway by this compound results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it can induce cell cycle arrest, often in the S phase, by affecting the levels of cyclins and cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1.

Signaling Pathway Diagram:

Quantitative Data: Anti-proliferative Activity of this compound

The anti-proliferative efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | > 20 | |

| Rh30 | Rhabdomyosarcoma | > 20 | |

| U2OS | Osteosarcoma | 1-1.5 (as mol/L) | |

| MOS-J | Osteosarcoma | 1-1.5 (as mol/L) | |

| HUVEC | Endothelial Cells | ~2.5 |

Therapeutic Targets in Neuroprotection

Beyond its anti-cancer properties, this compound has emerged as a promising neuroprotective agent, primarily through its ability to combat oxidative stress.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Mechanism of Action:

This compound has been shown to upregulate the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhancement of the cellular antioxidant defense system helps to protect neuronal cells from oxidative damage induced by neurotoxins or ischemic conditions.

Signaling Pathway Diagram:

Therapeutic Targets in Cardiovascular Protection

This compound has demonstrated protective effects in the cardiovascular system, mitigating conditions such as atherosclerosis and myocardial ischemia-reperfusion injury.

Mechanism of Action:

The cardiovascular protective effects of this compound are multi-faceted. It can inhibit the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerosis. Additionally, its anti-inflammatory properties, mediated in part through the inhibition of pro-inflammatory cytokines, contribute to its cardioprotective effects. The activation of the Nrf2 pathway, as described in the neuroprotection section, also plays a significant role in protecting cardiac cells from oxidative stress. Some studies also point to the inhibition of necroptosis, a form of programmed necrosis, in cardiomyocytes via the Akt/Nrf2 signaling pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It is crucial for elucidating the effects of this compound on signaling pathway components.

Protocol for Analyzing STAT3 Phosphorylation:

-

Cell Lysis: After treatment with this compound, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. The antibody dilution and incubation time will depend on the specific antibody used.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity can be quantified using densitometry software.

Experimental Workflow Diagram:

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Protocol Overview:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Conclusion and Future Perspectives

This compound is a multi-target natural compound with significant therapeutic potential, particularly in the fields of oncology, neuroprotection, and cardiovascular medicine. Its ability to modulate key signaling pathways such as STAT3, PI3K/Akt/mTOR, and Nrf2 underscores its promise as a lead compound for drug development. Future research should focus on further elucidating the specific molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting well-designed preclinical and clinical studies to translate its therapeutic potential into clinical applications. The detailed understanding of its mechanisms of action, as outlined in this guide, will be instrumental in advancing these endeavors.

References

Tanshinone I: A Comprehensive Review of its Pharmacological Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tanshinone I, a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases, modern scientific investigation has unveiled a broader spectrum of therapeutic activities.[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Anti-Cancer Effects

This compound has demonstrated potent anti-tumor activity across a range of cancer types, including lung, breast, ovarian, and osteosarcoma.[2][3] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][4]

Induction of Apoptosis and Autophagy

This compound triggers programmed cell death in cancer cells through both apoptosis and autophagy. In ovarian cancer cells (A2780 and ID-8), this compound was shown to induce apoptosis in a dose-dependent manner, as evidenced by TUNEL assays and flow cytometry. This was accompanied by the cleavage of caspase-3, a key executioner of apoptosis. Furthermore, this compound promoted autophagy, observed as an increase in the formation of autophagic vacuoles and the modulation of autophagy-related proteins such as Beclin1, ATG7, and LC3II/LC3I.

Cell Cycle Arrest

The anti-proliferative effects of this compound are also attributed to its ability to halt the cell cycle. In human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound induced G0/G1 phase arrest in MCF-7 cells and S and G2/M phase arrest in MDA-MB-231 cells. This was associated with the downregulation of key cell cycle regulators, including cyclin D, CDK4, and cyclin B.

Inhibition of Angiogenesis

This compound exhibits significant anti-angiogenic properties, a crucial aspect of its anti-cancer efficacy. It has been shown to inhibit the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1) and human umbilical vein endothelial cells (HUVEC). In vivo studies using the chick chorioallantoic membrane (CAM) assay and rat aortic ring sprouting assay further confirmed its ability to suppress neovascularization.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| U2OS, MOS-J | Osteosarcoma | Proliferation | Inhibition | ~1-1.5 µM | |

| A2780, ID-8 | Ovarian Cancer | Proliferation | Inhibition | 1.2-9.6 µg/mL | |

| H1299 | Non-small cell lung cancer | Proliferation | Inhibition | Not specified | |

| PC-3 | Prostate Cancer | Invasion | Inhibition | Dose-dependent | |

| HMEC-1 | Endothelial Cells | Proliferation | Inhibition | Not specified | |

| HUVEC | Endothelial Cells | Tube Formation | Inhibition | Not specified |

Table 2: In Vivo Anti-Cancer Activity of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| H1299 xenograft mice | Non-small cell lung cancer | 200 mg/kg (oral gavage) | 54% inhibition of proliferation, 193% increase in apoptosis, 72% inhibition of angiogenesis, 34% reduction in tumor weight | |

| PC-3 xenograft mice | Prostate Cancer | 150 mg/kg BW (gavage) | Significant reduction in final tumor weight |

Anti-Inflammatory Effects

This compound possesses notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways. It has been shown to inhibit the production of interleukin-12 (IL-12) in macrophages and interferon-gamma (IFN-γ) in lymph node cells. Furthermore, it can suppress the expression or release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. More specifically, this compound has been identified as a specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response, by disrupting the interaction between NLRP3 and ASC.

Antioxidant Effects

The antioxidant activity of this compound is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to be a potent, Keap1-C151-dependent Nrf2 activator, stabilizing Nrf2 by preventing its ubiquitination. This leads to the upregulation of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby protecting cells from oxidative stress.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in various models of neurological damage. In a mouse model of hypoxia-ischemia, pretreatment with this compound (10 mg/kg) led to a significant reduction in infarct volume and neuronal death. Its neuroprotective mechanisms are linked to its anti-inflammatory effects, including the increased expression of anti-inflammatory cytokines like IL-4 and IL-13 in the hippocampus. Furthermore, this compound has been shown to activate the ERK signaling pathway, leading to increased levels of pCREB and pERK proteins in the hippocampus, which may contribute to improved learning and memory.

Cardiovascular Protective Effects

Building on its traditional use, modern research has substantiated the cardiovascular protective effects of this compound. In a rat model of myocardial ischemia-reperfusion (MI/R) injury, this compound pretreatment was shown to improve cardiac function and alleviate injury. A key mechanism is the inhibition of necroptosis, a form of programmed necrosis, by suppressing the expression of p-RIP1, p-RIP3, and p-MLKL. This protective effect is mediated, at least in part, through the activation of the Akt/Nrf2 signaling pathway.

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy. This compound has been shown to inhibit this pathway in various cancer cells, including ovarian and breast cancer. By suppressing the phosphorylation of PI3K, Akt, and mTOR, this compound promotes apoptosis and autophagy while inhibiting cell proliferation.

Nrf2 Antioxidant Response Pathway

This compound activates the Nrf2 pathway by inhibiting its negative regulator, Keap1. This prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and cytoprotective enzymes.

Experimental Protocols

Cell Proliferation Assay (CCK8)

-

Cell Seeding: Ovarian cancer cells (A2780 and ID-8) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.2, 2.4, 4.8, and 9.6 μg/mL) for 24 hours.

-

CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (TUNEL Assay)

-

Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the cells according to the manufacturer's instructions (e.g., Vazyme Biotech Co., Ltd).

-

Counterstaining: Nuclei are counterstained with a fluorescent dye such as DAPI.

-

Imaging: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Beclin1, p-PI3K, p-Akt, p-mTOR) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Myocardial Ischemia-Reperfusion (MI/R) Model

-

Animal Model: Male Sprague-Dawley (SD) rats are used.

-

Anesthesia and Surgery: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia. After a defined period (e.g., 30 minutes), the ligature is released to allow reperfusion.

-

This compound Administration: this compound is administered (e.g., intraperitoneally) at a specific time point relative to the ischemia-reperfusion procedure.

-

Assessment of Cardiac Function: Electrocardiogram (ECG) is monitored to assess cardiac function.

-

Histological and Biochemical Analysis: At the end of the experiment, hearts are harvested for histological analysis (e.g., H&E staining to determine infarct size) and biochemical assays (e.g., measurement of SOD and MDA levels).

Conclusion

This compound is a promising natural compound with a wide array of pharmacological effects, including potent anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective activities. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR and Nrf2, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action of this compound and explore its development as a novel therapeutic agent for a variety of diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.

References

- 1. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 4. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Tanshinone I from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinone I, a key lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound, catering to both laboratory and pilot-scale applications. It includes a comparative summary of various extraction methodologies, optimized purification strategies, and analytical techniques for quality assessment. Furthermore, a diagram of a key signaling pathway modulated by this compound is presented to provide context for its therapeutic potential.

Introduction

Salvia miltiorrhiza Bunge is a perennial plant widely used in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents, known as tanshinones, are major contributors to its therapeutic effects. Among them, this compound has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties. The efficient extraction and purification of this compound are crucial for advancing pharmacological research and drug development. This application note outlines effective and reproducible methods to obtain high-purity this compound.

Comparative Data of Extraction Methods

Several methods have been developed for the extraction of tanshinones from S. miltiorrhiza. The choice of method depends on factors such as desired yield, purity, extraction time, solvent consumption, and scalability. A summary of quantitative data for various extraction techniques is presented in Table 1.

Table 1: Comparison of Different Extraction Methods for Tanshinones

| Extraction Method | Solvent System | Liquid-to-Solid Ratio | Time | Temperature | This compound Yield/Content | Reference |

| Microwave-Assisted Extraction (MAE) | 95% (v/v) Ethanol | 10:1 (mL/g) | 2 min | Not specified | 0.11% | [1] |

| Ultrasonic-Assisted Extraction (UAE) | 75% Methanol | 50 mL for sample | 30 min | Room Temperature | Not specified directly for T1 | [2] |

| Ultrasonic-Assisted Extraction (UAE) with Ionic Liquid | Ionic Liquid Surfactant | Not specified | Not specified | Not specified | Recoveries of 87.5-107.6% | [3] |

| Reflux Extraction | Ethyl Acetate | Not specified | Not specified | Reflux Temperature | 16.2 mg from 400 mg extract | [4][5] |

| Supercritical Fluid Extraction (SFE) | CO₂ with 95% Ethanol as co-solvent | Not specified | Not specified | 45°C | Not specified directly for T1 | |

| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol modifier | 1.5 kg material, 500 mL ethanol | 1 hr static, then dynamic | 50°C | Optimized for four tanshinones | |

| Cloud Point Extraction (CPE) | 3% (w/v) Lecithin, 2% (w/v) NaCl in water | 20:1 (mL/g) | 40 min (ultrasonic) | 25°C | 15.77% increase vs. water extraction | |

| Subcritical Water Extraction (SBWE) | Water | Not specified | Not specified | 150°C | 370-fold higher than decoction |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol describes a rapid method for extracting this compound, suitable for high-throughput screening and small-scale preparations.

Materials and Equipment:

-

Dried and powdered roots of Salvia miltiorrhiza (40 mesh)

-

95% (v/v) Ethanol

-

Microwave extraction system

-

Filter paper or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of powdered S. miltiorrhiza root and place it into a microwave extraction vessel.

-

Add 10 mL of 95% ethanol to the vessel (liquid-to-solid ratio of 10:1 mL/g).

-

Secure the vessel in the microwave extractor.

-

Irradiate the sample for 2 minutes.

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract to separate the plant residue from the liquid.

-

Wash the residue with a small amount of 95% ethanol to ensure complete recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude tanshinone extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures, yielding high-purity products.

Materials and Equipment:

-

Crude tanshinone extract (from Protocol 3.1 or other methods)

-

n-Hexane (Hex)

-

Ethyl Acetate (EtOAc)

-

Ethanol (EtOH)

-

Deionized Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 8:2:7:3. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the entire column with the upper phase (stationary phase).

-

Rotate the column at the desired speed (e.g., 800 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

-

-

Sample Injection: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals using a fraction collector.

-

Monitoring: Monitor the effluent using a UV detector at a suitable wavelength (e.g., 270 nm) to detect the elution of compounds.

-

Purity Analysis: Analyze the collected fractions containing the target compound by HPLC to determine the purity of this compound. Fractions with a purity of >94% can be pooled.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Protocol 3: HPLC Analysis of this compound

This protocol is for the quantitative analysis of this compound in extracts and purified fractions.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (optional)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and water. A common ratio is 78:22 (v/v). Adding 0.5% acetic acid can improve peak shape.

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 500.0 µg/mL.

-

Sample Preparation: Dissolve the crude extract or purified fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 250 mm × 4.6 mm, 5 µm

-

Mobile Phase: Methanol:Water (78:22, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 263 nm or 280 nm

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall experimental workflow for this compound extraction and purification, and a key signaling pathway affected by this compound.

Caption: Experimental workflow for this compound extraction and purification.

Caption: this compound inhibits VSMC proliferation via the IGF-1R/PI3K/Akt pathway.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. One of the well-documented mechanisms, particularly relevant to its cardiovascular protective and anti-cancer effects, is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.

In vascular smooth muscle cells (VSMCs), this compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key upstream activator of the PI3K/Akt pathway. By binding to and inhibiting IGF-1R, this compound prevents the downstream activation of PI3K, Akt, and the mammalian target of rapamycin (mTOR). This cascade ultimately leads to the downregulation of proliferation-related proteins like cyclin-dependent kinases and cyclins, resulting in the inhibition of VSMC proliferation, a key event in atherosclerosis and restenosis.

Similarly, in various cancer cell lines, inhibition of the PI3K/Akt/mTOR pathway by this compound has been shown to induce apoptosis and suppress tumor growth. This pathway is crucial for cell survival, and its inhibition by this compound sensitizes cancer cells to programmed cell death.

References

- 1. joywinnatural.com [joywinnatural.com]

- 2. This compound inhibits vascular smooth muscle cell proliferation by targeting insulin-like growth factor-1 receptor/phosphatidylinositol-3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aminer.cn [aminer.cn]

- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Quantification of Tanshinone I in Plant Extracts by HPLC

These application notes provide a comprehensive guide for the quantification of Tanshinone I in plant extracts, particularly from Salvia miltiorrhiza (Danshen), using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a significant lipophilic diterpenoid compound isolated from the dried roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[1][2] It is one of the main active components responsible for the therapeutic effects of Danshen, which include antioxidant, anti-inflammatory, and anti-tumor properties.[2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of tanshinones due to its high resolution, sensitivity, and reproducibility.[4]

This document outlines a detailed HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, method validation, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Tanshinones

The following protocol describes a common method for extracting tanshinones from dried plant material.

Materials and Reagents:

-

Dried roots of Salvia miltiorrhiza (or other plant material)

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Deionized water

-

Grinder or mill

-

Sieve (No. 24 mesh or 65-mesh)

-

Reflux apparatus or ultrasonic bath

-

Filter paper or syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Grinding and Sieving: Grind the dried plant roots into a fine powder using a mill. Pass the powder through a sieve to ensure a uniform particle size.

-

Extraction:

-

Reflux Extraction: Accurately weigh approximately 0.3 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform reflux extraction for 1 hour. Alternatively, 50 g of powder can be refluxed with 500 mL of 95% ethanol for 2 hours.

-

Ultrasonic Extraction: Alternatively, place 15 mg of the powdered sample in a centrifuge tube with 1.5 mL of methanol solution and sonicate for 40 minutes. Another option is to use an ultrasonic bath for 20 minutes with methanol as the solvent.

-

-

Cooling and Adjustment: After extraction, allow the mixture to cool to room temperature. If using reflux, adjust the final weight with the extraction solvent to compensate for any solvent loss.

-

Filtration/Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm filter membrane to remove particulate matter. This step is crucial to prevent clogging of the HPLC column.

-

Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration that falls within the linear range of the calibration curve.

HPLC Method for this compound Quantification

The following protocol outlines the instrumental parameters for the HPLC analysis.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm or 2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water is a common mobile phase. For example, a ratio of 78:22 (v/v) methanol to water, containing 0.5% acetic acid, has been successfully used. Another option is a gradient elution with acetonitrile and water.

-

Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength is typically set at 254 nm or 270 nm, where tanshinones exhibit strong absorbance.

-

Injection Volume: The injection volume can range from 1 µL to 20 µL.

-

Column Temperature: The analysis is usually performed at room temperature or a controlled temperature of around 30-40 °C.

Protocol:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.1, 3.0, 10.0, 50.0, 100.0, 250.0, and 500.0 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should exhibit good linearity (r² > 0.999).

-

Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize typical HPLC parameters and quantitative data for this compound analysis.

Table 1: Summary of HPLC Methods for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (4.6 x 150 mm, 5 µm) | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (78:22, v/v) with 0.5% Acetic Acid | Acetonitrile:Sodium Acetate (50mM, pH 2.8) (55:45, v/v) | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 mL/min | 1.0 mL/min (assumed standard) | 1.0 mL/min |

| Detection | UV at 254 nm | Coulometric Electrode Array | UV at 280 nm |

| Injection Volume | 5 µL | Not Specified | 10 µL |

| Column Temp. | Room Temperature | Room Temperature | 30 °C |

Table 2: Example of Quantitative Results for this compound in Salvia miltiorrhiza

| Extraction Method | Plant Part | This compound Content (mg/g) | Reference |

| Ultrasonic Extraction with Methanol | Root | 0.0091 | |

| Supercritical Fluid Extraction | Root | Varies with conditions | |

| Cloud Point Extraction | Root | Significantly higher than water extraction | |

| Reflux with Methanol | Root | Not explicitly stated |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

Caption: Workflow for this compound quantification.

Logical Relationship for Method Validation

The following diagram outlines the key parameters for validating the HPLC method.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for LC-MS/MS Analysis of Tanshinone I in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular diseases. Emerging research has highlighted its potential anti-cancer properties, including the induction of apoptosis and autophagy in various cancer cell lines. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound from various studies.

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

| Biological Matrix | Rat Plasma | Rat Plasma | Not Specified |

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |

| LC Column | Atlantis dC18 | Thermo Syncronis C18 (100 mm × 2.1 mm, 1.7 µm) | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |